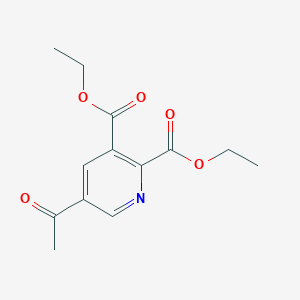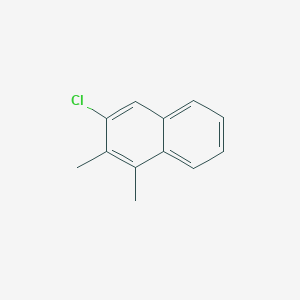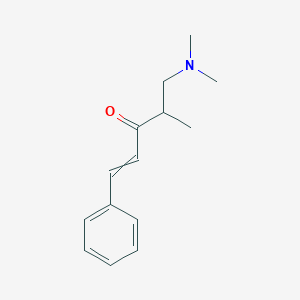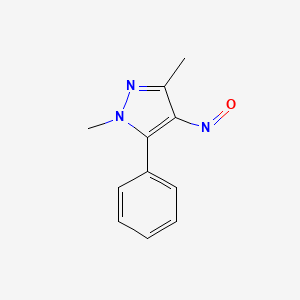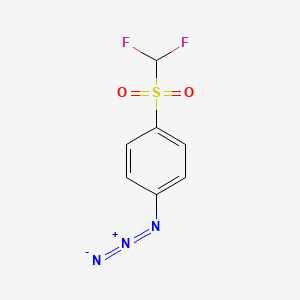
5-tert-Butyl-3-(naphthalen-1-yl)-3H-1,2,3,4-triazaphosphole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-tert-Butyl-3-(naphthalen-1-yl)-3H-1,2,3,4-triazaphosphole is a heterocyclic compound that features a triazaphosphole ring system
Métodos De Preparación
The synthesis of 5-tert-Butyl-3-(naphthalen-1-yl)-3H-1,2,3,4-triazaphosphole typically involves the reaction of a naphthalene derivative with a triazaphosphole precursor under specific conditions. One common method includes the use of tert-butyl groups to stabilize the intermediate compounds during the reaction. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts to facilitate the formation of the triazaphosphole ring.
Análisis De Reacciones Químicas
5-tert-Butyl-3-(naphthalen-1-yl)-3H-1,2,3,4-triazaphosphole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or other oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups on the naphthalene ring are replaced with other groups using appropriate reagents and conditions.
Aplicaciones Científicas De Investigación
5-tert-Butyl-3-(naphthalen-1-yl)-3H-1,2,3,4-triazaphosphole has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metals, which can be studied for their catalytic properties.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug design and development.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with specific molecular targets.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 5-tert-Butyl-3-(naphthalen-1-yl)-3H-1,2,3,4-triazaphosphole involves its interaction with molecular targets through its triazaphosphole ring. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects. The compound’s ability to form stable complexes with metals also plays a role in its mechanism of action in catalytic processes.
Comparación Con Compuestos Similares
5-tert-Butyl-3-(naphthalen-1-yl)-3H-1,2,3,4-triazaphosphole can be compared with other similar compounds such as:
5-tert-Butyl-2-(5-tert-butyl-3-iodobenzofuran-2-yl)-3-iodobenzofuran: This compound also features tert-butyl groups and a heterocyclic ring system, but with different functional groups and reactivity.
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine: Another compound with tert-butyl groups, but with a pyrazole ring instead of a triazaphosphole ring.
The uniqueness of this compound lies in its specific ring structure and the presence of both naphthalene and triazaphosphole moieties, which confer distinct chemical and physical properties.
Propiedades
Número CAS |
116985-76-3 |
|---|---|
Fórmula molecular |
C15H16N3P |
Peso molecular |
269.28 g/mol |
Nombre IUPAC |
5-tert-butyl-3-naphthalen-1-yltriazaphosphole |
InChI |
InChI=1S/C15H16N3P/c1-15(2,3)14-16-17-18(19-14)13-10-6-8-11-7-4-5-9-12(11)13/h4-10H,1-3H3 |
Clave InChI |
YOFSKAIRKWOPTC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=PN(N=N1)C2=CC=CC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


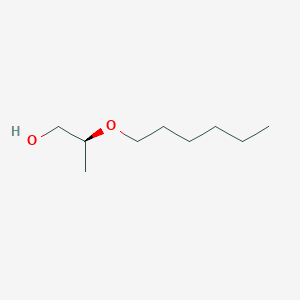
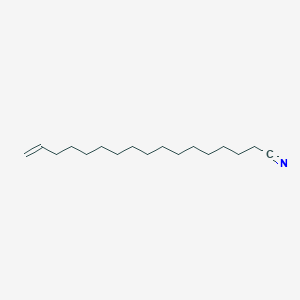
![1-[4,5-Bis(benzyloxy)pyridin-2-yl]-2-chloroethan-1-one](/img/structure/B14295321.png)

![O-[2-(Piperidin-1-yl)ethyl] O-propyl methylphosphonothioate](/img/structure/B14295328.png)
